1,4-Dibromobenzene

Übersicht

Beschreibung

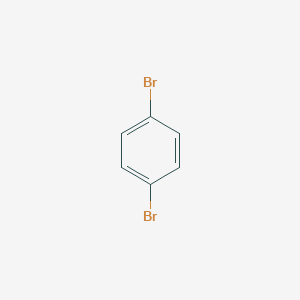

1,4-Dibromobenzene (C₆H₄Br₂; CAS No. 106-37-6), also known as para-dibromobenzene, is a halogenated aromatic compound with two bromine atoms substituted at the 1 and 4 positions of the benzene ring. It has a molecular weight of 235.91 g/mol and is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and flame retardants for polymeric materials . Industrially, it serves as a heavy liquid solvent and a motor oil additive . Environmental studies indicate that this compound can arise from the debromination of hexabromobenzene (HBB), a flame retardant, and has been detected in human and animal tissues due to its persistence in ecosystems .

Its metabolism involves hydroxylation to dibromophenols and further conjugation, with significant retention in adipose tissue and slower excretion compared to its isomers .

Vorbereitungsmethoden

1,4-Dibromobenzene can be synthesized through several methods. One common synthetic route involves the bromination of benzene using bromine in the presence of a catalyst such as iron(III) bromide . Another method includes the use of pyridinium tribromide in a mixture of tetrahydrofuran and water . Industrial production often involves steam distillation followed by crystallization from ethanol or methanol and drying under vacuum .

Analyse Chemischer Reaktionen

1,4-Dibromobenzene undergoes various chemical reactions, primarily electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atoms . Common reactions include:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.

Cross-coupling reactions: It can participate in reactions like the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Reduction: The compound can be reduced to benzene using reducing agents like zinc and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

1,4-Dibromobenzene is employed in a wide range of applications across various fields:

Chemistry: It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Materials Science: It is used in the synthesis of polymers and advanced materials, enhancing properties such as flame retardancy and thermal stability.

Optoelectronics: The compound is valuable in constructing conjugated polymer systems for applications in optoelectronics and energy storage devices.

Biology and Medicine: Research has explored its interactions with nucleic acids and its potential use in drug development.

Wirkmechanismus

The mechanism of action of 1,4-Dibromobenzene primarily involves its participation in electrophilic aromatic substitution reactions . The bromine atoms create an electron-deficient aromatic system, making the benzene ring more susceptible to attack by electrophiles . This property is exploited in various synthetic applications, where the bromine atoms can be selectively replaced by other functional groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key brominated benzene derivatives compared to 1,4-dibromobenzene include:

| Compound | CAS No. | Molecular Weight (g/mol) | Substitution Pattern | Water Solubility (mg/L) | Log P (Octanol-Water) |

|---|---|---|---|---|---|

| Bromobenzene | 108-86-1 | 157.02 | Monosubstituted | 450 | 2.99 |

| 1,2-Dibromobenzene | 583-53-9 | 235.91 | ortho | 20 (est.) | 3.45 |

| 1,3-Dibromobenzene | 108-36-1 | 235.91 | meta | 25 (est.) | 3.40 |

| 1,2,4-Tribromobenzene | 615-58-7 | 314.82 | Tri-substituted | 5 (est.) | 4.10 |

| Hexabromobenzene | 87-82-1 | 552.62 | Hexa-substituted | Insoluble | 6.80 |

Notes:

- This compound exhibits lower water solubility compared to bromobenzene but higher than polybrominated derivatives like 1,2,4-tribromobenzene and hexabromobenzene .

- The para substitution in this compound confers symmetry, influencing its crystalline structure and vapor pressure (e.g., 0.12 mmHg at 25°C) .

Metabolic and Toxicokinetic Profiles

This compound vs. 1,2-Dibromobenzene

- Excretion : this compound is excreted more slowly, with ~50% of the dose retained in rat tissues after 72 hours, whereas 1,2-dibromobenzene is >98% excreted within the same period .

- Metabolites: Both isomers undergo hydroxylation to dibromophenols, but this compound forms more monobromophenols (1.9% vs. 0.7%) and fewer dibromothiophenols (5% vs. 10%) .

- Tissue Distribution : this compound accumulates in adipose tissue and nerves, while 1,2-dibromobenzene localizes in the liver and kidneys .

This compound vs. 1,2,4-Tribromobenzene

- Toxicity : 1,2,4-Tribromobenzene is more hepatotoxic chronically, inducing liver-to-body weight increases (12–16% in rats at 10 mg/kg/day) and microsomal enzyme induction .

- Surrogate Use : The U.S. EPA identifies 1,2,4-tribromobenzene as a structural and metabolic surrogate for 1,3-dibromobenzene due to higher similarity in toxicokinetics (55.92% structural match) .

This compound vs. Bromobenzene

- Acute Toxicity : Bromobenzene has a higher acute LD₅₀ in mice (3.9 g/kg) compared to this compound (1.5 g/kg), but its metabolites (epoxides) are more reactive, causing severe hepatic necrosis .

- Environmental Impact : Bromobenzene is more volatile and water-soluble, leading to broader environmental dispersion, whereas this compound’s persistence is linked to bioaccumulation .

Toxicological Endpoints

| Compound | Critical Effect (Chronic) | NOAEL (mg/kg/day) | Target Organ |

|---|---|---|---|

| This compound | Hepatic enzyme inhibition | 10 (rats) | Liver |

| 1,2,4-Tribromobenzene | Liver weight increase | 5 (rats) | Liver |

| Bromobenzene | Hepatocellular necrosis | 25 (rats) | Liver |

| Hexabromobenzene | Porphyrogenic effects | 1 (rats) | Liver |

Key Findings :

- All bromobenzenes induce liver toxicity, but severity varies with bromination degree. Higher bromination (e.g., hexabromobenzene) correlates with chronic porphyria, while lower bromination (e.g., bromobenzene) causes acute necrosis .

- This compound’s hepatic catalase inactivation suggests a unique mechanism distinct from oxidative stress pathways seen in bromobenzene toxicity .

Biologische Aktivität

1,4-Dibromobenzene (DBB), also known as para-dibromobenzene, is a brominated aromatic compound with the molecular formula C6H4Br2. Its unique structure contributes to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, potential health effects, and antimicrobial properties.

- Molecular Weight : 235.90 g/mol

- Melting Point : 87-89 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and ether.

General Toxicity

This compound has been evaluated for its toxicological effects through various studies. One significant study administered DBB to male Sprague-Dawley rats at doses of 0, 5, 10, and 20 mg/kg for periods of 45 and 90 days. The findings indicated:

- No overt signs of toxicity were observed.

- A significant increase in liver-to-body weight ratio and hepatic microsomal enzyme activity was noted at the highest dose (20 mg/kg) after both exposure durations.

- Histopathological examinations revealed no gross or microscopic lesions in the liver .

Dose-Response Relationship

The study established a No Observed Adverse Effect Level (NOAEL) at 10 mg/kg/day and a Lowest Observed Adverse Effect Level (LOAEL) at 20 mg/kg/day. The increase in liver enzyme activity suggests that while acute toxicity was not apparent, subchronic exposure could induce metabolic changes that may lead to liver damage over time due to the formation of toxic metabolites .

| Dose (mg/kg) | Liver-to-Body Weight Ratio | Hepatic Enzyme Activity |

|---|---|---|

| 0 | Normal | Normal |

| 5 | Normal | Normal |

| 10 | Normal | Increased |

| 20 | Increased | Increased |

Carcinogenic Potential

The carcinogenic potential of this compound has not been fully evaluated under EPA guidelines. However, preliminary assessments suggest that it does not exhibit strong evidence of human carcinogenicity. Further studies are necessary to clarify its long-term effects and potential risks .

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates varying results depending on its derivatives. A study involving synthesized compounds from dibromobenzenes showed that some derivatives exhibited antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. However, pure DBB did not demonstrate significant antimicrobial properties within tested concentrations .

Case Study: Antimicrobial Efficacy

In a comparative study, several dibromobenzene derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various microbial strains. The results indicated that while some derivatives were effective at MIC values ranging from 32-512 µg/ml, pure DBB did not inhibit growth at any concentration tested .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-dibromobenzene, and how can purity be optimized?

- This compound is typically synthesized via electrophilic bromination of benzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Purification involves recrystallization from non-polar solvents like ethanol or benzene, followed by vacuum distillation to achieve ≥98% purity . Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm structural integrity and rule out isomers like 1,2- or 1,3-dibromobenzene .

Q. What solvents are compatible with this compound, and how does its solubility vary with temperature?

- This compound is highly soluble in aromatic solvents (benzene, toluene), halogenated solvents (chloroform, carbon tetrachloride), and alcohols. Its aqueous solubility is limited, with experimental data showing ~8.5 × 10⁻⁵ mol/dm³ at 298.15 K, increasing by ~30% per 10 K temperature rise . Solubility in polar solvents should be validated via UV-Vis spectroscopy or gravimetric analysis to avoid experimental inconsistencies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Peaks at δ ~7.45 ppm (singlet, aromatic protons).

- ¹³C NMR : Peaks at δ ~122 ppm (C-Br) and ~131 ppm (aromatic carbons).

- GC-MS : Molecular ion peak at m/z 236 (C₆H₄Br₂⁺) with fragmentation patterns confirming bromine isotopes .

- XPS : Cryo-XPS is recommended for high-vapor-pressure samples to prevent sublimation in vacuum, enabling accurate analysis of Br 3d binding energies (~70 eV) .

Advanced Research Questions

Q. How does the isomerism of dibromobenzene derivatives affect metabolic pathways in biological systems?

- Comparative studies in Wistar rats show significant differences in excretion rates and metabolite profiles between this compound and its isomers. For example, this compound exhibits slower urinary excretion (29.6% over 72 hours at 70 mg/kg) compared to 1,2-dibromobenzene (82% at 100 mg/kg). Metabolites include dibromophenols (84% for 1,4-isomer) and bromophenols (1.9%), identified via GC-MS and radiotracer (³H) techniques .

Q. What role does this compound play in the synthesis of conjugated porous polymers (CPPs) for photocatalytic applications?

- This compound serves as a rigid linker in CPPs synthesized via Sonogashira-Hagihara cross-coupling with alkynyl monomers (e.g., tetraethynylpyrene). This structural motif induces skeleton distortion, enhancing ROS (reactive oxygen species) generation (e.g., ⋅O₂⁻ and ¹O₂) for selective organic photosynthesis. The choice of linker directly impacts photocatalytic efficiency, with this compound-based CPPs outperforming biphenyl-linked analogs in visible-light-driven reactions .

Q. How do environmental factors influence the bioaccumulation and toxicity of this compound in aquatic ecosystems?

- Bioconcentration factors (BCF) in Gambusia affinis (mosquito fish) reach 220 after 96 h exposure (30.8 µg/L). Acute toxicity (LC₅₀) for Poecilia reticulata (guppy) is 0.68 mg/L over 96 h. Persistence in water is moderate, with degradation pathways involving microbial dehalogenation. Toxicity correlates with bromine substitution patterns, requiring comparative LC-MS/MS analysis of metabolites in environmental samples .

Q. What are the mechanistic implications of this compound in palladium-catalyzed cross-coupling reactions?

- In Suzuki-Miyaura couplings, this compound acts as a di-electrophile, enabling sequential coupling with arylboronic acids to synthesize symmetric biaryls. Kinetic studies reveal that steric hindrance from bromine substituents slows the second coupling step, necessitating optimized Pd(PPh₃)₄/CuI catalyst ratios and elevated temperatures (80–100°C) .

Q. How does this compound compare to halogenated analogs (e.g., 1,4-dichlorobenzene) in thermal stability and flame-retardant applications?

- Thermogravimetric analysis (TGA) shows this compound decomposes at ~250°C, releasing HBr gas, which quenches free radicals in combustion. Compared to 1,4-dichlorobenzene, its higher bromine content (67.9 wt%) enhances flame suppression in polymers (e.g., epoxy resins), validated via UL-94 vertical burning tests .

Q. Methodological Considerations

- Contradictions in Solubility Data : Discrepancies in aqueous solubility values (e.g., 8.5 × 10⁻⁵ mol/dm³ vs. older reports) highlight the need for standardized measurement protocols, including temperature control and equilibration times .

- Toxicity Study Design : Use isotopically labeled (e.g., ¹⁴C or ²H) this compound in metabolic studies to track distribution in tissues and improve quantification accuracy .

- Material Synthesis : For CPPs, monitor reaction progress via in situ FT-IR to detect alkyne C≡C stretch (2100–2260 cm⁻¹) disappearance, ensuring complete cross-coupling .

Eigenschaften

IUPAC Name |

1,4-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJPEBQEEAHIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27815-07-2 | |

| Record name | Benzene, 1,4-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27815-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024012 | |

| Record name | 1,4-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Colorless, white, or slightly yellow solid; [CHEMINFO] White crystalline solid; [MSDSonline] | |

| Record name | p-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220.40 °C | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN TOLUENE, VERY SOL IN HOT TOLUENE; VERY SOLUBLE IN CARBON DISULFIDE, Pratically insoluble in water; sol in about 70 parts alcohol; sol in benzene, chloroform; very sol in ether, > 10% in acetone, > 10% in benzene, For more Solubility (Complete) data for P-DIBROMOBENZENE (8 total), please visit the HSDB record page. | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9641 @ 99.6 °C | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.1 (Air= 1) | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.0575 mm Hg @ 25 °C | |

| Record name | p-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES, COLORLESS CRYSTALS | |

CAS No. |

106-37-6 | |

| Record name | 1,4-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9991W3M5HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

87.3 °C | |

| Record name | P-DIBROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.